N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-24-15-6-4-13(17(25-2)18(15)26-3)5-7-16(23)21-14-8-10-22(12-14)19-20-9-11-27-19/h4,6,9,11,14H,5,7-8,10,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPXXYGNKEDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation under controlled conditions. For example:
-
Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfur atom in the thiazole ring, forming sulfoxide derivatives (e.g., N-oxide ).
-
Potassium permanganate (KMnO₄) in acidic conditions cleaves the thiazole ring to yield carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfur oxidation | 30% H₂O₂, AcOH, 60°C | Thiazole sulfoxide | 72–85 | |
| Ring cleavage | 5% KMnO₄, H₂SO₄, 80°C | Carboxylic acid derivative | 58 |
Hydrolysis Reactions
The amide bond in the propanamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond to produce 3-(2,3,4-trimethoxyphenyl)propanoic acid and 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine .
-
Basic hydrolysis (NaOH, ethanol/water) yields the sodium salt of the carboxylic acid.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 12 hr reflux | Carboxylic acid + amine | Requires prolonged heating |
| Basic hydrolysis | 2M NaOH, 70°C, 6 hr | Sodium carboxylate + amine | Higher selectivity |
Nucleophilic Substitution
The electron-deficient thiazole ring participates in nucleophilic substitution reactions:
-
Ammonia substitutes the thiazole’s sulfur atom at 120°C, forming imidazole derivatives .
-
Grignard reagents (e.g., CH₃MgBr) attack the thiazole’s C-2 position, yielding alkylated products.
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| NH₃ substitution | NH₃, 120°C | Imidazole analog | 64 |
| Alkylation | CH₃MgBr, THF, −78°C | C-2 methylated thiazole | 48 |
Electrophilic Aromatic Substitution (EAS)
The trimethoxyphenyl group undergoes EAS at the para position to methoxy groups:
-
Nitration (HNO₃/H₂SO₄) introduces nitro groups at the C-5 position .
-
Bromination (Br₂/FeBr₃) adds bromine atoms to the aromatic ring.
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | Nitroaryl derivative |
| Bromination | Br₂/FeBr₃, 25°C | C-5 | Bromoaryl derivative |
Reduction Reactions
-
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative.
-
Lithium aluminum hydride (LiAlH₄) reduces the amide group to a secondary amine .
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Thiazole reduction | H₂, 10% Pd-C, EtOH | Thiazolidine | 80 |
| Amide reduction | LiAlH₄, dry ether | Amine derivative | 67 |
Cyclization Reactions
Under basic conditions, the propanamide backbone undergoes cyclization:
| Reaction Type | Conditions | Product |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 100°C | Quinazolinone |
Key Stability Considerations
-
The compound is stable under inert atmospheres but degrades in strong acids/bases.
-
UV light induces decomposition of the thiazole ring.
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit the growth of bacteria and fungi by interfering with their metabolic processes or by binding to their DNA . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Thiazole and Propanamide Moieties
Key Observations :
- Trimethoxyphenyl vs. Other Aromatic Groups : The target compound’s 2,3,4-trimethoxyphenyl group differs from the 3,4,5-trimethoxy analog in , which may alter electronic distribution and binding affinity in biological targets (e.g., tubulin in anticancer research).
- Pyrrolidine-Thiazole vs.
- Melting Points: Compounds with polar substituents (e.g., 8g with 4-aminophenyl) exhibit higher melting points, suggesting stronger intermolecular interactions .
Hydrogen-Bonding Capacity
- Target Compound: The NH in propanamide acts as a hydrogen-bond donor, while thiazole N and pyrrolidine O serve as acceptors .
Biological Activity
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide is a complex organic compound with potential therapeutic applications. Its unique structure, which incorporates a thiazole ring, a pyrrolidine moiety, and a trimethoxyphenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C_{16}H_{20}N_{2}O_{3}S
Molar Mass: 320.41 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in tumor cells.
- Neuroprotective Effects : The thiazole and pyrrolidine components are known to interact with neurotransmitter systems, suggesting potential neuroprotective effects.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : The thiazole ring may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in neurotransmission.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or related analogs:
Table 1: Summary of Biological Activities
Study Example: Anticancer Activity
A study conducted on a related compound demonstrated significant anticancer activity through the induction of apoptosis in glioma cells. The mechanism involved inhibition of the AKT/mTOR signaling pathway and activation of caspases leading to programmed cell death .
Q & A
Q. What synthetic strategies are employed for synthesizing N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide?
A convergent synthesis approach is typically used, involving two key intermediates:
- Electrophilic intermediates : 3-Bromo-N-(1,3-thiazol-2-yl)propanamide derivatives are prepared by reacting thiazol-2-amine with 3-bromopropanoyl chloride under anhydrous conditions .
- Nucleophilic heterocycles : 5-Aryl-1,3,4-oxadiazole-2-thiols are synthesized via cyclization of aryl acid hydrazides. These nucleophiles are then coupled with the electrophilic intermediates in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base . Key Table : Reaction yields and conditions for analogous compounds:
| Compound | Reactants | Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 8d | 4-Methylphenyl | DMF | 72 | 135–136 |
| 8h | 3-Nitrophenyl | DMF | 65 | 158–159 |
| Data adapted from . |
Q. How is the structural integrity of this compound validated post-synthesis?
- 1H/13C-NMR : Confirms regiochemistry and substituent positions. For example, thiazole protons resonate at δ 7.2–7.4 ppm, while trimethoxyphenyl protons appear as singlet(s) near δ 3.8–4.0 ppm .
- IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and NH stretches at ~3250 cm⁻¹ .
- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystallographic packing of structurally related trimethoxyphenyl compounds?
- Graph Set Analysis : In chalcone analogs (e.g., ), intermolecular C–H···O bonds (2.5–2.7 Å) and weak intramolecular interactions stabilize crystal lattices. The dihedral angle between thiazole/aryl rings (~11°) affects molecular packing .
- SHELX Refinement : High-resolution data refined via SHELXL-2018/3 reveals anisotropic displacement parameters and hydrogen bond geometries. For example, C21–H21···O6 interactions in contribute to layered packing . Key Table : Crystal parameters for a related chalcone:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 8.114, 12.775, 15.404 |
| β (°) | 98.813 |
| Z | 4 |
| Data from . |
Q. What computational methods predict the binding affinity of this compound with kinase targets?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) align the trimethoxyphenyl moiety into hydrophobic pockets, while the thiazole-pyrrolidine scaffold forms hydrogen bonds with catalytic lysine residues .
- QSAR Models : Electron-withdrawing groups (e.g., nitro substituents) enhance binding to ATP-binding sites, as shown by IC₅₀ correlations (R² > 0.85) in analogous inhibitors .
Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity?
- SAR Analysis : Nitro groups at the aryl position increase electrophilicity, enhancing interactions with cysteine residues in kinases. For example, 8h (3-nitrophenyl) shows higher thermal stability (m.p. 158–159°C) compared to 8e (phenyl, m.p. 117–118°C), suggesting improved conformational rigidity .
- Kinetic Studies : Competitive inhibition assays (e.g., fluorescence polarization) reveal that bulkier substituents reduce Ki values by 2–3 orders of magnitude due to steric hindrance .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for similar propanamide derivatives: How should researchers reconcile these?
- Possible Causes : Variations in crystallization solvents (e.g., ethanol vs. acetone) or polymorphic forms. For instance, reports 8d melting at 135–136°C (ethanol), while analogous compounds in other studies may differ due to solvent-dependent crystal packing .
- Resolution : Standardize recrystallization protocols and validate purity via HPLC (≥95% area under the curve).
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
